N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Description
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclobutylmethyl group, a trifluoroethyl group, and an imidazo[2,1-c][1,4]oxazine core, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)9-20(6-10-2-1-3-10)13(21)11-7-19-4-5-22-8-12(19)18-11/h7,10H,1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKFYBCSNZDURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC(F)(F)F)C(=O)C2=CN3CCOCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-c][1,4]oxazine core, followed by the introduction of the cyclobutylmethyl and trifluoroethyl groups. Common reagents used in these reactions include cyclobutylmethyl bromide, 2,2,2-trifluoroethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe to study biological processes or as a lead compound for developing new bioactive molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-c][1,4]oxazine derivatives with different substituents. Examples include:
- N-(cyclopropylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
- N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate
Uniqueness
The uniqueness of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
